molecular formula C24H42O21 B024760 (2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal CAS No. 104723-76-4

(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal

Cat. No. B024760
M. Wt: 666.6 g/mol
InChI Key: MUIAGSYGABVSAA-KBLAXFPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal, also known as Trehalose, is a naturally occurring disaccharide that is widely distributed in nature. It is synthesized by many organisms, including bacteria, fungi, plants, and animals, as a stress response molecule. Trehalose is a non-reducing sugar that is composed of two glucose molecules linked by an α,α-1,1-glycosidic bond. It has been studied extensively for its potential applications in various fields, including food, cosmetics, and medicine.

Mechanism Of Action

(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal exerts its biological effects by stabilizing proteins and membranes under stress conditions. It forms a protective shell around proteins and membranes, preventing denaturation and aggregation. (2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal also acts as a signaling molecule, activating various stress response pathways in cells.

Biochemical And Physiological Effects

(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal has been shown to have a wide range of biochemical and physiological effects. It has been shown to protect against oxidative stress, heat shock, and cold shock. It also has anti-inflammatory and anti-cancer properties. (2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal has been shown to improve insulin sensitivity and glucose tolerance in diabetic animals. It has also been shown to improve cognitive function and memory in aging animals.

Advantages And Limitations For Lab Experiments

(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal has several advantages as a research tool. It is non-toxic, non-immunogenic, and easily synthesized. It can be used to stabilize proteins and membranes in vitro and in vivo. (2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal has some limitations as well. It can interfere with some assays, such as the Bradford assay for protein quantification. It can also be difficult to remove from samples, which can affect downstream analysis.

Future Directions

There are several future directions for research on trehalose. One area of interest is the development of trehalose-based therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's. (2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal has been shown to improve cognitive function and memory in animal models of these diseases. Another area of interest is the use of trehalose as a cryoprotectant for cells and tissues. (2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal has been shown to protect against freeze-thaw damage in cells and tissues. Finally, there is interest in the use of trehalose as a stabilizer for vaccines and biologics. (2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal has been shown to improve the stability and efficacy of vaccines and biologics.

Synthesis Methods

(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal can be synthesized chemically or enzymatically. Chemical synthesis involves the reaction of glucose with acetaldehyde in the presence of a strong acid catalyst. Enzymatic synthesis involves the use of trehalose synthase, an enzyme that catalyzes the transfer of glucose from UDP-glucose to another glucose molecule to form trehalose.

Scientific Research Applications

(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal has been extensively studied for its potential applications in various fields, including food, cosmetics, and medicine. In food, trehalose is used as a sweetener, flavor enhancer, and stabilizer. In cosmetics, it is used as a moisturizer and anti-aging agent. In medicine, trehalose has been shown to have neuroprotective, anti-inflammatory, and anti-cancer properties.

properties

CAS RN

104723-76-4

Product Name

(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal

Molecular Formula

C24H42O21

Molecular Weight

666.6 g/mol

IUPAC Name

(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal

InChI

InChI=1S/C24H42O21/c25-1-6(30)20(44-23-18(38)15(35)12(32)8(3-27)41-23)21(45-24-19(39)16(36)13(33)9(4-28)42-24)10(5-29)43-22-17(37)14(34)11(31)7(2-26)40-22/h5-28,30-39H,1-4H2/t6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16+,17-,18-,19-,20-,21-,22-,23-,24-/m1/s1

InChI Key

MUIAGSYGABVSAA-KBLAXFPMSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O

SMILES

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O

Other CAS RN

104723-76-4

synonyms

6(2)-alpha-glucosylmaltotriose
Glu, Galp-(Galp)-Galp-

Origin of Product

United States

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